(1S)-1-(4-Methylphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(4-Methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the para position and an allylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methylphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of this compound with an appropriate amine precursor under catalytic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-Methylphenyl)prop-2-enylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Phenylprop-2-enylamine: Lacks the methyl group at the para position.
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine: Features a methoxy group instead of a methyl group.
(1S)-1-(4-Chlorophenyl)prop-2-enylamine: Contains a chlorine atom at the para position.
Uniqueness
The presence of the methyl group at the para position in (1S)-1-(4-Methylphenyl)prop-2-enylamine imparts unique chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
688362-66-5 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1S)-1-(4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |
InChI Key |
LELXCTMSPSFLDK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C=C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
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